Comparative Glucocorticoid Receptor Agonist Potency: N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide vs. Dexamethasone
N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide demonstrates robust glucocorticoid receptor (GR) agonist activity in human cell-based assays. Its IC50 for suppression of IL-1-induced IL-6 production in HFF cells is 27 nM [1]. This potency is within the range of the clinically relevant benchmark dexamethasone, which exhibits a GR binding IC50 of 5.4 nM in similar assays [2]. The quantitative difference (~5-fold) indicates that the target compound is a potent GR modulator, suitable for studies requiring non-steroidal GR activation without the full steroidal potency profile.
| Evidence Dimension | GR Agonist Potency (IC50, nM) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Dexamethasone: 5.4 nM |
| Quantified Difference | 5-fold lower potency relative to dexamethasone |
| Conditions | HFF cell-based suppression of IL-1-induced IL-6 production; GR binding affinity assay |
Why This Matters
Confirms the compound as a viable, potent non-steroidal GR agonist tool for inflammation research, distinct from full steroidal agonists like dexamethasone.
- [1] BindingDB. BDBM50041816 (CHEMBL3358944): N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50041816 View Source
- [2] Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells. BMC Mol Cell Biol. 2009;10:58. doi:10.1186/1471-2121-10-58 View Source
